![molecular formula C13H11ClF3NOS B14425926 2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1) CAS No. 81851-14-1](/img/structure/B14425926.png)
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) is a chemical compound that features a pyridine ring substituted with a sulfinylmethyl group attached to a trifluoromethylbenzene moiety. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) typically involves the following steps:
Formation of the Sulfinylmethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzene with a sulfinylating agent to form the sulfinylmethyl intermediate.
Coupling with Pyridine: The sulfinylmethyl intermediate is then coupled with pyridine under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used and the site of substitution.
科学的研究の応用
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A compound with two trifluoromethyl groups on a benzene ring.
1,3,5-Tris(trifluoromethyl)benzene: A compound with three trifluoromethyl groups on a benzene ring.
2,6-Bis(trifluoromethyl)pyridine: A pyridine derivative with two trifluoromethyl groups.
Uniqueness
2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine–hydrogen chloride (1/1) is unique due to the presence of both a sulfinyl group and a trifluoromethyl group, which impart distinct chemical and physical properties
特性
CAS番号 |
81851-14-1 |
|---|---|
分子式 |
C13H11ClF3NOS |
分子量 |
321.75 g/mol |
IUPAC名 |
2-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H10F3NOS.ClH/c14-13(15,16)10-4-3-6-12(8-10)19(18)9-11-5-1-2-7-17-11;/h1-8H,9H2;1H |
InChIキー |
NVFDFKZRDCWMEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CS(=O)C2=CC=CC(=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


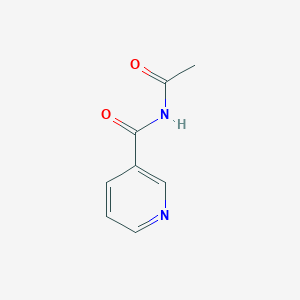
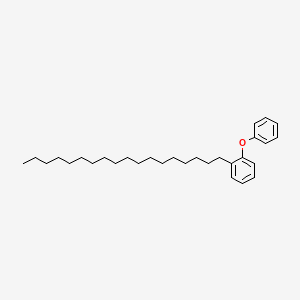
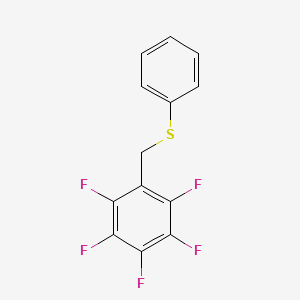
![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
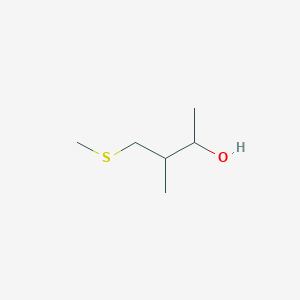
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
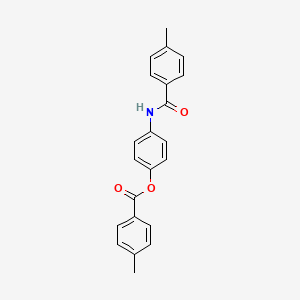
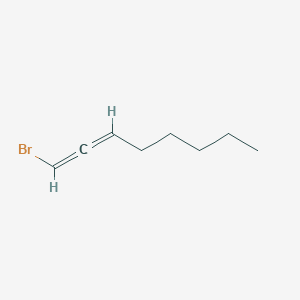
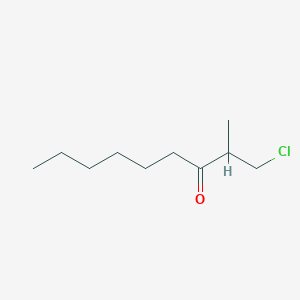
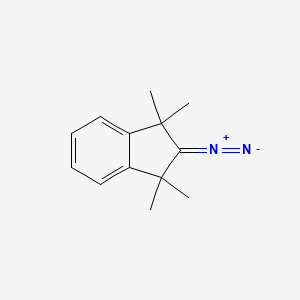
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
